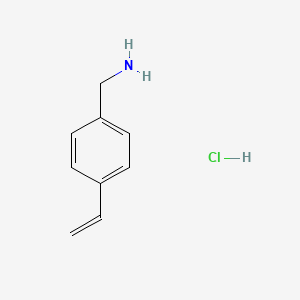

(4-Vinylphenyl)methanamine hydrochloride

Description

Significance of Vinylic and Aminic Functionalities in Advanced Chemical Synthesis

The dual functionality of (4-Vinylphenyl)methanamine hydrochloride is central to its utility in chemical synthesis. The vinylic group (—CH=CH₂) is amenable to various polymerization techniques, including free radical polymerization, anionic living polymerization, and controlled radical polymerization methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. elsevierpure.comnih.gov This allows for the creation of well-defined polymers with controlled molecular weights and narrow polydispersity indices. elsevierpure.com

The aminic functionality (—CH₂NH₂) provides a site for a multitude of chemical modifications. Primary amines are nucleophilic and can readily react with a wide range of electrophiles. This enables the introduction of various functional groups, such as amides, sulfonamides, and other substituents, either before or after polymerization. This post-polymerization modification capability is a powerful tool for tailoring the properties of the final material. Furthermore, the amine group can be protonated, imparting pH-responsiveness to the resulting polymers. researchgate.netrsc.org

Overview of Strategic Applications in Polymer and Materials Science

The unique combination of a polymerizable group and a reactive handle has led to the strategic application of this compound and its derivatives in the development of sophisticated polymers and materials.

Stimuli-Responsive Polymers: Polymers derived from vinylbenzylamine (B8275855) derivatives can exhibit "smart" behavior, responding to external stimuli such as pH and temperature. researchgate.netrsc.orgnih.govresearchgate.net For example, poly[N-(4-vinylbenzyl)-N,N-dialkylamine] has been shown to exhibit both lower critical solution temperature (LCST) and upper critical solution temperature (UCST) behavior in alcohol/water mixtures, making them suitable for applications in sensors and controlled release systems. researchgate.net

Gene and Drug Delivery: The cationic nature of polymers derived from (4-Vinylphenyl)methanamine at physiological pH allows them to form complexes with negatively charged biological molecules like DNA and RNA. nih.govmdpi.comnih.gov This property is exploited in the design of non-viral vectors for gene therapy. The structure of the polycation, including the hydrophobicity and degree of alkylation of the amine group, significantly influences the efficiency of gene transfection. nih.gov Amine-modified polymers can also be designed for the controlled delivery of various drugs. researchgate.netnih.gov

Functional Surfaces and Nanomaterials: The amine functionality can be used to graft these polymers onto surfaces, creating "smart" surfaces that can change their properties in response to environmental cues. researchgate.net Block copolymers containing poly(4-(aminomethyl)styrene) have been synthesized to form unilamellar vesicles, demonstrating their potential in creating structured nanomaterials. acs.org

Evolution of Research Perspectives on Functionalized Monomers

The field of polymer science has witnessed a significant shift from the synthesis of simple, inert polymers to the design of complex, functional macromolecules. Initially, the focus was on producing materials with desirable bulk mechanical and thermal properties. However, contemporary research is increasingly directed towards creating polymers with precisely defined architectures and functionalities that can perform specific tasks.

The evolution in this area can be summarized as follows:

Early Polymer Chemistry: Focused on the polymerization of simple, non-functional monomers to produce commodity plastics.

Introduction of Functional Monomers: Researchers began incorporating monomers with reactive groups to allow for post-polymerization modification, expanding the range of achievable polymer properties.

Rise of Controlled Polymerization: The development of techniques like living polymerization and controlled radical polymerization enabled the synthesis of well-defined polymers with predictable molecular weights and complex architectures (e.g., block copolymers, star polymers). elsevierpure.com This level of control is crucial for many advanced applications.

Focus on "Smart" and Bio-inspired Materials: The current trend is to design monomers that impart specific functionalities, such as stimuli-responsiveness or biological recognition, directly into the polymer backbone. nih.govacs.org This has led to the development of materials for high-tech applications in biomedicine, electronics, and catalysis. The design of functional monomers is now often guided by computational simulations to predict their behavior and interactions. acs.org

This compound and its derivatives are prime examples of this evolution. They are not just simple building blocks but are sophisticated monomers designed to create polymers with a high degree of functionality and responsiveness, reflecting the forward trajectory of polymer chemistry.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(4-ethenylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N.ClH/c1-2-8-3-5-9(7-10)6-4-8;/h2-6H,1,7,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTUILHIVXLQMDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00738598 | |

| Record name | 1-(4-Ethenylphenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00738598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84092-72-8 | |

| Record name | Benzenemethanamine, 4-ethenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84092-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Ethenylphenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00738598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Polymerization Kinetics, Mechanisms, and Polymer Architectures

Homopolymerization Studies of (4-Vinylphenyl)methanamine Hydrochloride

The synthesis of homopolymers from this compound, resulting in poly(this compound), is a fundamental step in understanding its polymerization characteristics.

Radical polymerization is a common and versatile method for polymerizing vinyl monomers. For this compound, this process would involve the use of a radical initiator to generate free radicals, which then attack the vinyl group of the monomer, initiating a chain reaction. The choice of initiator is crucial and depends on the desired reaction conditions, such as the solvent and temperature.

Commonly used radical initiators for styrene-based monomers include azo compounds and peroxides. sigmaaldrich.comsigmaaldrich.com For instance, 2,2'-Azobis(isobutyronitrile) (AIBN) is a well-known initiator that decomposes upon heating to generate radicals and is often used in organic solvents. nih.gov In aqueous solutions, water-soluble initiators like potassium persulfate (K₂S₂O₈) or 4,4'-Azobis(4-cyanovaleric acid) are typically employed. sigmaaldrich.com The general mechanism for the radical polymerization of this compound is depicted as a three-step process: initiation, propagation, and termination.

Table 1: Potential Radical Initiator Systems for the Polymerization of this compound

| Initiator Class | Example Initiator | Typical Solvent System | Activation Method |

| Azo Initiators | 2,2'-Azobis(isobutyronitrile) (AIBN) | Organic (e.g., Toluene (B28343), DMF) | Thermal |

| Peroxide Initiators | Benzoyl Peroxide (BPO) | Organic | Thermal |

| Persulfate Initiators | Potassium Persulfate (K₂S₂O₈) | Aqueous | Thermal |

| Redox Initiators | Ammonium (B1175870) Persulfate/TEMED | Aqueous | Room Temperature |

| Photoinitiators | Irgacure 2959 | Aqueous/Organic | UV Light |

This table is illustrative and based on common practices for similar vinyl monomers. sigmaaldrich.comsigmaaldrich.comresearchgate.nettcichemicals.com

Research on the radical homopolymerization of a similar monomer, 4-chloromethyl styrene (B11656), has utilized AIBN in toluene as the initiator system. researchgate.net This suggests that similar conditions could be applicable for the polymerization of this compound, especially if the free amine is protected or if the reaction is carried out in a suitable polar aprotic solvent.

Copolymerization Strategies and Material Design

Copolymerization offers a powerful tool to tailor the properties of polymers by combining two or more different monomers. The incorporation of this compound into copolymer structures can lead to materials with a wide range of functionalities, useful in various applications.

The copolymerization of this compound with sulfonated styrene derivatives, such as sodium styrene sulfonate (NaSS), results in ampholytic copolymers containing both acidic (sulfonate) and basic (amine) groups. nih.govresearchgate.net These copolymers are of interest for their unique solution properties and their potential use as membranes, ion-exchange resins, and in biomedical applications.

The synthesis of poly(styrene sulphonate-co-styrene methanamine) can be achieved through free radical copolymerization in a suitable solvent, often a mixture of water and an organic solvent to ensure the solubility of both monomers. nih.govresearchgate.netnih.gov The reactivity ratios of the two monomers would determine the distribution of the monomer units along the polymer chain, which in turn influences the final properties of the copolymer.

Table 2: Representative Monomer Feed Ratios for the Synthesis of Poly(sodium styrene sulfonate-co-4-aminomethylstyrene)

| Mole Fraction of Sodium Styrene Sulfonate in Feed | Mole Fraction of this compound in Feed | Potential Resulting Copolymer Properties |

| High | Low | Predominantly polyelectrolyte character from PSS. |

| ~0.5 | ~0.5 | Ampholytic nature with balanced acidic and basic groups. |

| Low | High | Predominantly polycationic character from PVBMA. |

This table is a conceptual representation based on general copolymerization principles. researchgate.net

Poly(3,4-ethylenedioxythiophene):poly(styrene sulphonate) (PEDOT:PSS) is a widely used conductive polymer dispersion. epa.govresearchgate.netmdpi.com However, its properties can be further tuned by blending it with other polymers. nih.govrsc.org Integrating copolymers of this compound into PEDOT:PSS systems can enhance properties such as adhesion to substrates, introduce pH-responsiveness, or improve biocompatibility.

The amine groups of the poly((4-Vinylphenyl)methanamine) component can interact with the sulfonate groups of the PSS, potentially altering the morphology and conductivity of the PEDOT:PSS film. epa.gov This can be achieved by directly blending a pre-synthesized copolymer with the PEDOT:PSS dispersion.

Ionic liquids (ILs) are a class of salts that are liquid at low temperatures, and their polymerizable derivatives are used to create poly(ionic liquid)s (PILs). nih.govresearchgate.net Copolymerizing this compound with imidazolium-based ionic liquid monomers can result in novel functional polymers that combine the properties of both components. For example, a copolymer could exhibit both the pH-responsiveness of the aminomethylstyrene units and the high ionic conductivity and thermal stability of the PIL units.

The synthesis of such copolymers would likely proceed via free radical polymerization, with the choice of initiator and solvent being critical to accommodate the different solubilities and reactivities of the monomers. nih.govresearchgate.net

Terpolymerization involves the polymerization of three different monomers, offering an even greater degree of control over the final polymer properties. A terpolymer incorporating this compound could be designed to have a combination of functionalities. For instance, a terpolymer could be synthesized from this compound, a sulfonated styrene derivative, and a neutral hydrophobic monomer like styrene. This would result in a polymer with controlled hydrophilicity, ampholytic character, and potentially interesting self-assembly behavior in solution. The synthesis of such complex architectures would require careful control over the polymerization conditions and a thorough understanding of the reactivity ratios of the three monomers.

Controlled/Living Polymerization Techniques

The synthesis of well-defined polymers from this compound benefits immensely from controlled/living polymerization techniques. These methods allow for precise control over molecular weight, molecular weight distribution (dispersity), and polymer architecture. vt.edu Among the various techniques, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands out as a particularly versatile and effective method for styrenic monomers, including those with functional groups like the primary amine in this compound. researchgate.netmdpi.com

RAFT polymerization operates through a mechanism of reversible chain transfer between active and dormant polymer chains, mediated by a RAFT agent, typically a thiocarbonylthio compound. vt.edu This process allows for the synthesis of polymers with low dispersity and high end-group fidelity. digitellinc.com The choice of the RAFT agent is crucial and depends on the monomer being polymerized. For styrenic monomers, dithiobenzoates and trithiocarbonates are commonly employed. The general mechanism involves initiation, reversible addition-fragmentation, reinitiation, and equilibration, leading to a controlled growth of polymer chains. mdpi.com

The primary amine group of this compound can be protected during polymerization to prevent side reactions, or the polymerization can be carried out on the hydrochloride salt form, where the protonated amine is less reactive. Phthalimido-functional RAFT agents have been successfully used to polymerize styrenic monomers, yielding polymers with a protected primary amine group at the chain end, which can later be deprotected to reveal the amine functionality. researchgate.netacs.org This approach provides a pathway to creating well-defined polymers with terminal amine groups.

Living anionic polymerization is another powerful technique for producing polymers with controlled architectures. researchgate.net However, the presence of the electrophilic carbonyl group in some styrenic derivatives can complicate anionic polymerization. researchgate.net For this compound, the acidic proton of the ammonium group would need to be considered, likely requiring a protection strategy or specific initiation conditions to achieve a living process.

The ability to control the polymerization of this compound opens the door to creating complex polymer architectures such as block copolymers and star polymers. vt.edudigitellinc.com By sequentially adding different monomers, well-defined block copolymers can be synthesized, combining the properties of different polymer segments. vt.edu

| Polymerization Technique | Key Features | Applicability to this compound |

| Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization | Tolerant to a wide range of functional groups, allows for control over molecular weight and low dispersity, enables complex architectures. researchgate.netmdpi.comdigitellinc.com | Highly suitable, especially with protection of the amine group or using the hydrochloride salt. Allows for the synthesis of well-defined homopolymers and block copolymers. researchgate.net |

| Living Anionic Polymerization | Produces polymers with very narrow molecular weight distributions and allows for precise architectural control. researchgate.net | Challenging due to the acidic proton of the amine hydrochloride, which can terminate the living anionic chain. Would likely require protection of the amine group. researchgate.net |

Post-Polymerization Functionalization of Amine and Vinyl Groups

A key advantage of polymers synthesized from this compound is the presence of reactive functional groups—the primary amine and the vinyl group (if not fully polymerized or if introduced as end groups)—which can be modified after polymerization. researchgate.netnih.gov This post-polymerization functionalization allows for the tailoring of the polymer's properties for specific applications.

Amidation and Acylation Reactions on Polymeric Backbones

The primary amine groups along the backbone of poly((4-vinylphenyl)methanamine) serve as versatile handles for a variety of chemical modifications, most notably amidation and acylation reactions. These reactions involve the coupling of the amine with carboxylic acids, acyl chlorides, or acid anhydrides to form amide bonds. organic-chemistry.org Such modifications can dramatically alter the polymer's solubility, thermal properties, and biocompatibility.

The direct amidation of carboxylic acids with amines can be facilitated by coupling agents or catalysts. organic-chemistry.org For instance, boronic acid derivatives have been shown to be highly effective catalysts for direct amidation at room temperature. organic-chemistry.org This approach offers a mild and efficient way to functionalize the polymer backbone.

Another common method is the reaction with acyl chlorides or anhydrides in the presence of a base to neutralize the HCl or carboxylic acid byproduct. This is a well-established and robust method for forming amide linkages. For example, post-polymerization modification of poly(2-vinyl-4,4-dimethyl azlactone) with amine-containing molecules demonstrates the feasibility of such reactions on a polymer scaffold. nih.gov

| Reagent Type | Reaction Conditions | Resulting Functional Group |

| Carboxylic Acid | Catalysts (e.g., boronic acids), dehydrating agents, elevated temperatures. organic-chemistry.org | Amide |

| Acyl Chloride | Base (e.g., triethylamine, pyridine) to scavenge HCl, typically at room temperature. | Amide |

| Acid Anhydride | Often requires heating or a catalyst, a base may be used. | Amide |

These amidation and acylation reactions can be used to attach a wide variety of molecules to the polymer backbone, including therapeutic agents, imaging agents, and molecules that impart specific responsive behaviors.

Cross-Linking Polymerization in Material Fabrication

Cross-linking is a process that connects polymer chains together to form a three-dimensional network, which can significantly enhance the mechanical properties, thermal stability, and chemical resistance of the material. medcraveonline.com Polymers derived from this compound possess functionalities that are amenable to cross-linking.

The unreacted vinyl groups in the polymer can be utilized for cross-linking through various polymerization methods, including free radical polymerization initiated by thermal or photochemical means. medcraveonline.com Additionally, difunctional monomers, known as cross-linking agents, can be added during the initial polymerization of (4-vinylphenyl)methanamine to create a cross-linked network in a single step. nih.gov

The primary amine groups on the polymer backbone also provide a route for cross-linking. Dunctional reagents that can react with amines, such as diepoxides or diisocyanates, can be used to form covalent cross-links between polymer chains. mdpi.com For example, the reaction between epoxy groups and amines is known to proceed efficiently, forming stable linkages. mdpi.com The choice of cross-linking agent and the density of cross-links can be tuned to achieve a desired set of material properties, from soft hydrogels to rigid thermosets. nih.govresearchgate.net

Radiation-induced cross-linking is another method that can be employed, where high-energy radiation is used to generate radicals on the polymer chains, which then combine to form cross-links. medcraveonline.com

| Cross-linking Strategy | Reagents/Methods | Key Advantages |

| Via Vinyl Groups | Free radical initiators (thermal or photo), addition of divinyl cross-linking agents during polymerization. medcraveonline.comnih.gov | Allows for the formation of networks with tunable properties based on the concentration of the cross-linking agent. nih.gov |

| Via Amine Groups | Difunctional reagents (e.g., diepoxides, diisocyanates, glutaraldehyde). mdpi.com | Creates robust, covalently cross-linked networks with good thermal and chemical stability. |

| Radiation Cross-linking | Gamma rays, electron beams. medcraveonline.com | A clean, reagent-free method for inducing cross-linking. |

The ability to form cross-linked materials from poly((4-vinylphenyl)methanamine) is critical for applications requiring robust and stable materials, such as in coatings, adhesives, and biomedical scaffolds.

Advanced Functionalization Chemistry of the Compound

Reactivity of the Primary Amine Moiety

The primary amine group (-CH₂NH₂) is a key site for nucleophilic reactions, allowing for the straightforward introduction of a wide variety of functional groups. This reactivity is fundamental to its use as a building block in organic synthesis.

The primary amine of (4-Vinylphenyl)methanamine is susceptible to both alkylation and acylation reactions. Alkylation introduces new carbon-based substituents to the nitrogen atom, while acylation results in the formation of amides.

Alkylation can be achieved with various alkyl halides. For instance, the related compound 4-vinylbenzyl chloride readily reacts with amines like N,N-dimethyl-dodecylamine to form quaternary ammonium (B1175870) salts. ias.ac.in This highlights the reactivity of the benzylic position, and similar reactivity is expected for the amine group of (4-Vinylphenyl)methanamine with suitable alkylating agents.

Acylation is a common transformation for primary amines and is readily achieved with acyl chlorides or anhydrides. Often, a base is used to neutralize the HCl generated during the reaction. In the case of (4-Vinylphenyl)methanamine hydrochloride, the starting material is already a salt, and its reaction with an acylating agent would typically require an additional base to free the amine for reaction. A general example is the acetylation of benzylamine (B48309) derivatives to form the corresponding acetamide. nih.gov

Table 1: Examples of Alkylation and Acylation Reactions

| Reactant 1 | Reactant 2 | Product Type |

|---|---|---|

| 4-Vinylbenzyl chloride | N,N-Dimethyl-dodecylamine | Quaternary ammonium salt ias.ac.in |

The direct condensation of the primary amine with carboxylic acids is a widely employed method for the formation of robust amide bonds. This reaction is central to the synthesis of numerous pharmaceuticals and functional materials. The reaction typically requires a coupling agent to activate the carboxylic acid, facilitating the nucleophilic attack by the amine. jocpr.com

Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. The reaction between (4-Vinylphenyl)methanamine and a carboxylic acid in the presence of a suitable coupling agent would yield a (4-vinylphenyl)methyl-substituted carboxamide. This approach is fundamental in the construction of various functional molecules, including potential drug candidates. For example, the synthesis of 4-benzylpiperidine (B145979) carboxamides as dual serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitors involves a key amidation step. nih.gov

Table 2: Common Coupling Agents for Carboxamide Formation

| Coupling Agent | Full Name |

|---|---|

| DCC | Dicyclohexylcarbodiimide |

Chemical Modifications of the Vinyl Group

The vinyl group (-CH=CH₂) is another key functional handle in this compound, providing a gateway to a different set of chemical transformations, primarily through addition and polymerization reactions.

The vinyl group, being an electron-rich alkene, is susceptible to electrophilic addition reactions. It can also participate in radical additions and various cycloaddition reactions. A particularly relevant transformation is the Michael addition, where a nucleophile adds to the β-carbon of the vinyl group when it is conjugated to an electron-withdrawing group. While the vinyl group in (4-Vinylphenyl)methanamine is not directly conjugated to a strong electron-withdrawing group, its reactivity can be influenced by the electronic nature of the aromatic ring and any modifications made to the amine. The Michael addition of thiols to vinyl groups is a well-established reaction in the formation of hydrogels. researchgate.netrsc.org In a broader context, palladium-catalyzed reactions of vinyl bromides can lead to enamines that subsequently undergo Michael additions. organic-chemistry.org

The vinyl group is a key component in photopolymerization and cross-linking reactions. thermofisher.com Upon exposure to ultraviolet (UV) light, often in the presence of a photoinitiator, the double bond of the vinyl group can be activated to form a radical. This radical can then propagate by reacting with other vinyl groups on adjacent molecules, leading to the formation of a cross-linked polymer network. This property is extensively used in the fabrication of hydrogels, coatings, and other polymeric materials. The incorporation of (4-Vinylphenyl)methanamine into a polymer backbone imparts sites for such photochemical cross-linking, allowing for the tuning of material properties post-synthesis.

Synthesis of Multifunctional Ligands and Molecular Probes

The bifunctional nature of this compound makes it an attractive starting material for the synthesis of more complex molecules such as multifunctional ligands and molecular probes.

The primary amine can be elaborated to create chelating moieties for metal ions. For example, reaction with other molecules containing donor atoms can lead to the formation of bidentate or multidentate ligands. ias.ac.inworktribe.comresearchgate.net These ligands can then be used to form coordination complexes with various metals, which may have applications in catalysis or materials science. The synthesis of tetradentate ligands from aromatic dialdehydes and primary amines is a known strategy. researchgate.net

Furthermore, the styrenic core of the molecule is a common feature in fluorescent dyes. By coupling the amine group with a suitable fluorophore or by modifying the vinyl group, it is possible to synthesize fluorescent molecular probes. nih.govnih.gov For instance, stilbene (B7821643) derivatives, which are structurally related to the vinylphenyl moiety, are used as fluorescent probes for detecting amyloid plaques. researchgate.net The development of bimane-based fluorescent probes with tunable properties highlights the potential for creating novel sensors from versatile scaffolds. nih.gov

Applications in Advanced Materials Science and Catalysis Research

Functional Polymeric Materials for Electro-Optical Applications

The ability of (4-Vinylphenyl)methanamine hydrochloride to undergo polymerization through its vinyl group makes it a key monomer for creating functional polymers with tailored properties. google.com These polymers are finding applications in various electro-optical devices due to the functionalities imparted by the methanamine hydrochloride group.

Conducting Polymer Composites in Organic Electronics

In the realm of organic electronics, the incorporation of functional moieties into conducting polymer systems is crucial for enhancing performance. While direct studies on "this compound" in conducting polymer composites are not extensively documented, the principles of polymer functionalization suggest its potential utility. The amine group, for instance, can be leveraged to influence the morphology and electronic properties of conducting polymer blends.

Organic electrochemical transistors (OECTs) are powerful biosensors that rely on the modulation of the conductivity of a conducting polymer channel by an electrolyte. The performance of OECTs is highly dependent on the efficiency of ion transport and injection at the interface between the conducting polymer and the electrolyte. Polymers incorporating functional groups like amines can play a significant role in interface engineering. The amine groups can interact with ions in the electrolyte, potentially facilitating more efficient ion exchange and improving the transistor's response time and sensitivity. The polymerization of monomers like this compound could lead to the development of OECTs with enhanced performance characteristics.

Electrogelation is a technique used to deposit polymer films onto conductive surfaces through an electrochemically induced polymerization and cross-linking process. This method allows for precise control over film thickness and morphology. The vinyl group of this compound is amenable to radical polymerization, a common mechanism in electrogelation. Furthermore, the amine functionality can be exploited to create cross-linked networks, enhancing the mechanical stability and adhesion of the deposited coating. This approach could be utilized to fabricate robust and functional coatings for a variety of electronic and biomedical devices. A patent describing the synthesis of poly(vinyl benzylamine) highlights its potential application in polymer coating films. google.com

Interfacial Modification Layers in Perovskite Solar Cells

Perovskite solar cells (PSCs) have emerged as a highly promising photovoltaic technology. cam.ac.uknih.gov However, their long-term stability and efficiency are often limited by defects at the interfaces between the perovskite absorber layer and the charge transport layers. nih.govbohrium.com

A key strategy to mitigate these defects is the use of interfacial modification layers, often composed of organic molecules that can passivate the perovskite surface. Organic ammonium (B1175870) salts have been shown to be particularly effective in this role. cam.ac.uknih.govnih.govacs.orgrsc.org The ammonium head group can interact with and neutralize charged defects, such as uncoordinated lead ions (Pb2+) and halide vacancies, which act as non-radiative recombination centers. rsc.org

This compound, being an ammonium salt, is a strong candidate for this application. Its amine group can act as a Lewis base to passivate undercoordinated metal ions at the perovskite surface. Research on similar molecules, such as benzylamine (B48309) and other functionalized ammonium salts, has demonstrated significant improvements in the power conversion efficiency (PCE) and stability of PSCs. cam.ac.uknanoge.org For instance, treating perovskite films with different ammonium salts has been found to boost PCE from 20.5% to over 22%. cam.ac.uknih.gov The mechanism involves the reduction of electronic defects at the interface, leading to suppressed non-radiative recombination and improved open-circuit voltage (Voc) and fill factor (FF). nih.gov The presence of the vinyl group also offers the potential for in-situ polymerization at the interface, creating a robust and stable passivation layer.

| Parameter | Reference Device | Device with Ammonium Salt Passivation |

| Power Conversion Efficiency (PCE) | 20.5% | 22.3% |

| Open-Circuit Voltage (Voc) | Not specified | Increased |

| Fill Factor (FF) | Not specified | Increased |

This table presents representative data on the effect of ammonium salt passivation on perovskite solar cell performance, based on findings from related research. cam.ac.uknih.gov

Catalytic Systems and Support Materials

The dual functionality of this compound also makes it a valuable component in the design of catalytic systems. The vinyl group allows for its immobilization onto solid supports through polymerization, creating heterogeneous catalysts that are easily recoverable and reusable.

The amine group can act as a coordination site for metal ions, forming polymer-supported metal complex catalysts. This approach combines the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous catalysis. A study on a copper complex of poly(N-4-vinylbenzyl-1,4,7-triazacyclononane) grafted onto polystyrene particles demonstrated the successful application of this principle in the oxidative polymerization of 2,6-dimethylphenol. nih.gov This highlights the potential of using polymers derived from this compound as scaffolds for a wide range of catalytic metal centers, enabling their use in various chemical transformations.

Polymer-Immobilized Catalysts for Organic Transformations

Polymers derived from this compound are instrumental in creating heterogeneous catalytic systems. The amine groups along the polymer chain provide ideal sites for the nucleation and stabilization of metal nanoparticles, preventing their aggregation and enhancing their catalytic activity and recyclability.

Amine-functionalized polymers, analogous to those synthesized from (4-Vinylphenyl)methanamine, have demonstrated significant efficacy in stabilizing palladium (Pd) nanoparticles. These supports, often based on polystyrene or other robust polymer backbones, offer a high density of amine groups that can coordinate with palladium precursors. Following a reduction step, highly dispersed Pd nanoparticles are formed and anchored onto the polymer matrix.

Research has shown that the amine functionalities play a crucial role in preventing the agglomeration of Pd nanoparticles, which is a common cause of catalyst deactivation. For instance, palladium nanoparticles supported on amine-functionalized polystyrene have been successfully employed in various cross-coupling reactions. The polymer support not only stabilizes the nanoparticles but also allows for easy recovery and reuse of the catalyst, a key advantage in sustainable chemistry. While direct studies on poly(this compound) are limited, the principles derived from similar amine-functionalized polymers are directly applicable.

A study on palladium nanoparticles captured in a microporous network polymer with a poly(amidoamine)-based dendrimer ligand showcased the formation of very small Pd nanoparticles (ca. 2.0 nm in diameter). uakron.edu These were effective in heterogeneous Suzuki-Miyaura reactions in water, demonstrating high efficiency and recyclability with minimal palladium leaching. uakron.edu

Table 1: Performance of Amine-Functionalized Polymer-Supported Palladium Catalysts

| Catalyst System | Reaction Type | Key Findings | Reference |

|---|---|---|---|

| PdNPs in Poly(amidoamine)-based Microporous Polymer | Suzuki-Miyaura | Nanoparticle size ~2.0 nm; High efficiency in water; Reusable for >8 cycles with >90% yield. | uakron.edu |

| Pd on Amine-Functionalized Halloysite Nanotubes | Hydrogenation of Furfural and Nitrobenzene | Improved dispersion and smaller Pd nanoparticle size (2.2 ± 0.4 nm) compared to pristine support; High turnover frequencies (TOFs). | nih.gov |

Poly(4-vinylpyridine) (P4VPy), a structural analogue of the polymer derived from (4-Vinylphenyl)methanamine, has been extensively studied as a support for ruthenium (Ru) nanoparticles in hydrogenation reactions. The nitrogen atoms in the pyridine (B92270) rings of P4VPy, much like the amine groups in poly((4-vinylphenyl)methanamine), act as effective anchoring sites for ruthenium precursors, leading to the formation of well-dispersed Ru nanoparticles upon reduction.

Catalysts composed of ruthenium nanoparticles immobilized on P4VPy have been shown to be highly efficient for the hydrogenation of various aromatic and N-heteroaromatic compounds. nih.govrsc.orgepfl.ch For example, a 10 wt% Ru/P4VPy catalyst with ruthenium particles of 1-2 nm was effective for the selective hydrogenation of quinoline (B57606) to 1,2,3,4-tetrahydroquinoline. rsc.org The catalytic activity was found to be enhanced in polar solvents, suggesting an ionic mechanism involving heterolytic hydrogen activation, a process potentially facilitated by the basic nitrogen sites on the polymer support. rsc.org Further studies on Ru/P4VPy systems for the hydrogenation of a range of aromatic compounds revealed that the polymer support plays a crucial role in the catalytic mechanism. nih.govepfl.ch

Table 2: Ruthenium Nanoparticle Catalysts on Pyridine-Based Polymer Supports

| Catalyst System | Substrate | Key Findings | Reference |

|---|---|---|---|

| 10 wt% Ru/P4VPy | Quinoline | Selective hydrogenation to 1,2,3,4-tetrahydroquinoline; Ru particle size 1-2 nm. | rsc.org |

| 10% Ru/PVPy | Toluene (B28343) | Effective for hydrogenation of benzenoid aromatics. | epfl.ch |

| Ru/PDVB | Pyridines in water | High activity and stability even at ambient hydrogen pressure; ATOF of 836.8 mol molRu⁻¹ h⁻¹. | osti.gov |

The conversion of carbon dioxide (CO2), a major greenhouse gas, into valuable chemicals like formic acid (formate) is a critical area of research. Amine-functionalized materials are known to play a significant role in CO2 capture and can also act as co-catalysts in its subsequent hydrogenation. Polymers derived from this compound, with their high density of amine groups, are promising candidates for supporting metal catalysts for this transformation.

The generation of hydrogen from chemical hydrides like sodium borohydride (B1222165) (NaBH4) is a promising approach for hydrogen storage and on-demand production. The hydrolysis of NaBH4 is often catalyzed by metal nanoparticles, and polymer supports can enhance the stability and activity of these catalysts.

Amine-containing polymers can serve as effective stabilizers for catalysts used in the hydrolytic dehydrogenation of borohydrides. Although specific studies employing poly(this compound) are scarce, related systems demonstrate the principle. For example, cobalt(0) nanoclusters stabilized by the water-soluble polymer poly(N-vinyl-2-pyrrolidone) (PVP) have been shown to be highly active catalysts for the hydrolysis of both sodium borohydride and ammonia-borane. acs.org The polymer prevents the agglomeration of the cobalt nanoparticles, leading to sustained catalytic activity. Similarly, platinum nanoparticles stabilized by polymer-immobilized ionic liquids have shown remarkable efficiency in the hydrolytic evolution of hydrogen from sodium borohydride. mdpi.com

Organocatalytic Systems Incorporating (4-Vinylphenyl)methanamine Derivatives

The primary amine group in (4-Vinylphenyl)methanamine can be readily modified to create chiral organocatalytic moieties. When these modified monomers are polymerized, the resulting polymers are effective, recyclable heterogeneous organocatalysts. This approach combines the benefits of homogeneous organocatalysis (high selectivity) with the practical advantages of heterogeneous systems (easy separation and reuse).

For instance, chiral bifunctional thioureas derived from the copolymerization of styrene (B11656) and 4-vinyl benzylamine derivatives have been shown to be effective organocatalysts. rsc.org In some cases, these polymer-supported catalysts exhibited enhanced activity compared to their homogeneous counterparts. rsc.org The polymer backbone can create a specific microenvironment around the catalytic sites, influencing the reaction's stereochemical outcome. The immobilization of chiral catalysts onto achiral polymers can lead to significant positive effects on the activity, stability, and selectivity of the supported catalysts. researchgate.net

Molecular Recognition and Separation Technologies

The ability to create polymers with specific recognition sites has led to advancements in separation science. Molecularly imprinted polymers (MIPs) are a class of materials designed to have high selectivity for a target molecule. (4-Vinylphenyl)methanamine and its derivatives are useful functional monomers in the synthesis of MIPs due to the ability of the amine group to form hydrogen bonds and other non-covalent interactions with template molecules.

MIPs prepared using vinyl-based monomers have been successfully applied as chiral stationary phases in high-performance liquid chromatography (HPLC) and other separation techniques for the enantioseparation of drugs and other chiral compounds. nih.govmdpi.com For example, novel molecularly imprinted polymer systems using 4-vinylpyridine, a monomer with similar functionality to (4-vinylphenyl)methanamine, have been developed for the enantioselective recognition of carboxylic and N-protected amino acids. nih.gov The non-covalent interactions between the functional monomer and the template molecule during polymerization are key to forming the selective recognition sites in the final polymer. nih.gov

Functional Monomer in Molecularly Imprinted Polymers (MIPs)

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to mimic the specific recognition capabilities of biological receptors. nih.gov The creation of these "plastic antibodies" involves polymerizing functional monomers and cross-linkers around a template molecule. ufms.br After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and chemical functionality to the template molecule.

The selection of an appropriate functional monomer is critical to the successful synthesis of effective MIPs. nih.gov The functional monomer's role is to form a stable complex with the template molecule before polymerization. This compound serves as an effective functional monomer due to its primary amine group, which can interact with various template molecules through hydrogen bonding and other non-covalent interactions. The vinyl group provides the means for polymerization, locking these interactions into a rigid polymer matrix.

The effectiveness of different functional monomers in creating MIPs with high binding affinity has been a subject of extensive research. Studies have compared monomers like methacrylic acid, acrylamide, and 4-vinyl pyridine, demonstrating that the choice of monomer significantly impacts the adsorption capacity of the resulting MIP. researchgate.net For instance, in one study, a MIP based on 4-vinyl pyridine showed the highest adsorption for the template molecule, highlighting the importance of the specific interactions between the monomer and the template. researchgate.net

Design of Selective Adsorption Media

The principles behind molecular imprinting are directly applicable to the design of highly selective adsorption media. By using this compound as a functional monomer, it is possible to create materials that can selectively bind and remove specific target molecules from complex mixtures. This has significant implications for various applications, including environmental remediation, food safety testing, and pharmaceutical analysis. researchgate.netnih.gov

For example, MIPs have been developed for the selective solid-phase extraction of drugs like lamotrigine (B1674446) from human serum. nih.gov In such applications, the polymer's ability to selectively rebind the target analyte allows for its efficient separation from other components in the sample matrix. The specific binding sites created within the polymer, facilitated by functional monomers like this compound, are key to this selectivity.

Advanced Polymeric Architectures and Nanostructures

The polymerizable nature of this compound allows for its use in creating complex and well-defined polymer structures, including polymer brushes and single-chain polymeric nanoparticles.

Synthesis of Polymer Brushes and Graft Copolymers

Polymer brushes are assemblies of polymer chains tethered at one end to a surface or another polymer backbone. nih.gov These structures are of great interest for modifying surface properties. cmu.edu The "grafting from" technique is a common method for synthesizing polymer brushes, where an initiator is immobilized on a surface, and the polymerization of monomers occurs directly from these surface-bound sites. nsf.gov This approach allows for the creation of dense and well-controlled polymer layers.

This compound can be used as a monomer in the synthesis of polymer brushes, contributing its specific chemical functionality to the resulting surface coating. The synthesis of graft copolymers, where polymer chains are grafted onto a pre-existing polymer backbone, is another area where this monomer finds application. scispace.comresearchgate.net For instance, radiation-induced grafting has been used to synthesize graft copolymers with monomers like 4-vinylpyridine, a compound structurally related to (4-Vinylphenyl)methanamine. scispace.com These grafted materials can exhibit enhanced properties, making them suitable for applications such as proton exchange membranes. scispace.com

Single-Chain Polymeric Nanoparticles (SCPNs)

Single-Chain Polymeric Nanoparticles (SCPNs) are nanometer-sized objects formed by the intramolecular cross-linking and collapse of a single polymer chain. nih.govpalmanslab.nl This technique allows for the creation of well-defined nanoparticles with sizes typically ranging from 1.5 to 20 nm. nih.gov SCPNs are gaining attention for their potential in various fields, including nanomedicine and catalysis. nih.govpalmanslab.nl

The synthesis of SCPNs often involves the use of functional monomers that can participate in intramolecular cross-linking reactions. The amine group of this compound can be utilized for such cross-linking, enabling the formation of stable nanoparticle structures. The properties of the resulting SCPNs can be tuned by controlling the molecular weight of the precursor polymer and the degree of intramolecular cross-linking. nih.gov These nanoparticles can be designed to have specific functionalities, for example, by incorporating catalytic sites or responsive elements that allow them to change their conformation in response to external stimuli. palmanslab.nl

Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

| CAS Number | 84092-72-8 | sigmaaldrich.com |

| Molecular Formula | C₉H₁₂ClN | sigmaaldrich.com |

| Molecular Weight | 169.65 g/mol | |

| Appearance | Colorless to yellow liquid, semi-solid, or solid | sigmaaldrich.com |

Table 2: Applications of this compound in Polymer Science

| Application | Polymer Architecture | Key Functionality |

| Molecularly Imprinted Polymers | Cross-linked polymer matrix | Functional monomer providing specific binding sites |

| Selective Adsorption Media | Porous polymer | Selective recognition and capture of target molecules |

| Polymer Brushes | Surface-grafted polymer chains | Surface modification with specific chemical properties |

| Graft Copolymers | Polymer backbone with grafted chains | Bulk material property enhancement |

| Single-Chain Polymeric Nanoparticles | Collapsed and cross-linked single polymer chains | Formation of functional nanostructures |

Analytical and Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for confirming the chemical structure of both the (4-Vinylphenyl)methanamine monomer and its corresponding polymers.

In the ¹H NMR spectrum of poly(4-aminomethylstyrene), the successful deprotection of precursor polymers (like a phthalimide-protected version) is confirmed by the appearance of a signal corresponding to the benzylic protons (Ar-CH ₂-NH₂) at approximately 3.73 ppm. ucsb.edu The broad signals for the polystyrene backbone protons typically appear in the range of 1.15-2.20 ppm, while the aromatic protons of the benzene (B151609) ring are observed between 6.25-7.35 ppm. ucsb.edu For the hydrochloride salt form, a downfield shift of the benzylic proton signal and the appearance of a broad ammonium (B1175870) proton (NH₃⁺) signal would be anticipated due to the electron-withdrawing effect of the protonation.

¹³C NMR spectroscopy provides further structural verification. For the related (4-vinylbenzyl)phthalimide monomer, signals for the vinyl group carbons appear around 114.4 ppm (-CH=C H₂) and 136.0 ppm (-C H=CH₂), the benzylic carbon at 41.7 ppm, and the aromatic carbons between 123.5-137.3 ppm. ucsb.edu Upon polymerization and conversion to poly(4-aminomethylstyrene), the vinyl signals would be replaced by aliphatic backbone signals, and the benzylic carbon signal would shift. A solid-state NMR study on a different amine-containing active pharmaceutical ingredient and its hydrochloride salt demonstrated that protonation leads to noticeable changes in the ¹³C chemical shifts, which serves as a useful fingerprint for identifying the salt form. nih.gov

| Proton (¹H) | Compound/Polymer | Solvent | Chemical Shift (δ) in ppm |

| Polymer Backbone (-CH ₂-CH -) | Poly(4-aminomethylstyrene)-b-polystyrene | CDCl₃ | 1.15-2.20 (broad) ucsb.edu |

| Benzylic (-CH ₂-NH₂) | Poly(4-aminomethylstyrene)-b-polystyrene | CDCl₃ | 3.78 (broad) ucsb.edu |

| Aromatic (-C₆H ₄-) | Poly(4-aminomethylstyrene)-b-polystyrene | CDCl₃ | 6.25-7.35 (broad) ucsb.edu |

| Carbon (¹³C) | Compound | Solvent | Chemical Shift (δ) in ppm |

| Benzylic (-C H₂-N) | (4-Vinylbenzyl)phthalimide | CDCl₃ | 41.7 ucsb.edu |

| Vinyl (=C H₂) | (4-Vinylbenzyl)phthalimide | CDCl₃ | 114.4 ucsb.edu |

| Vinyl (-C H=) | (4-Vinylbenzyl)phthalimide | CDCl₃ | 136.0 ucsb.edu |

| Aromatic | (4-Vinylbenzyl)phthalimide | CDCl₃ | 123.5 - 137.3 ucsb.edu |

| Carbonyl (C=O) | (4-Vinylbenzyl)phthalimide | CDCl₃ | 168.1 ucsb.edu |

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is essential for identifying the key functional groups in the monomer and its polymer. In studies involving the synthesis of poly(4-aminomethylstyrene) from a protected monomer, FT-IR is used to confirm the removal of the protecting group. For instance, the disappearance of the characteristic carbonyl (C=O) stretching bands of a phthalimide (B116566) group around 1712 cm⁻¹ and 1768 cm⁻¹ provides clear evidence of the conversion to the primary amine. ucsb.edu

The spectrum of poly((4-vinylphenyl)methanamine) would be expected to show N-H stretching vibrations for the primary amine group in the region of 3300-3500 cm⁻¹. For the hydrochloride salt, these bands would be replaced by the broad, strong stretching bands of the ammonium salt (R-NH₃⁺) between 2800-3200 cm⁻¹. Additionally, N-H bending vibrations would be present around 1500-1650 cm⁻¹. The aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region. Following polymerization, the characteristic bands of the vinyl group, such as the C=C stretch (~1640 cm⁻¹) and out-of-plane C-H bending (~910 and 990 cm⁻¹), would disappear. researchgate.netresearchgate.net

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 |

| N-H Stretch | Ammonium Salt (-NH₃⁺) | 2800 - 3200 (broad) |

| N-H Bend | Primary Amine / Ammonium Salt | 1500 - 1650 |

| C-H Stretch (Aromatic) | Benzene Ring | ~3030 |

| C=C Stretch (Aromatic) | Benzene Ring | 1450 - 1600 |

Electron Microscopy Techniques for Morphological and Nanostructural Analysis (SEM, TEM, STEM)

Electron microscopy techniques are vital for visualizing the morphology of materials derived from (4-Vinylphenyl)methanamine hydrochloride, particularly for self-assembled nanostructures like vesicles or micelles formed from its block copolymers.

In a notable study, block copolymers of poly(4-aminomethylstyrene)-b-polystyrene (P4AMS-b-PS) were synthesized and observed to self-assemble into vesicles when water was added to a solution of the copolymer in dimethylformamide (DMF). ucsb.edu Freeze-fracture transmission electron microscopy (TEM) was used to visualize these structures. The study found that a copolymer with a longer polystyrene block (P4AMS₈-b-PS₁₃₀) formed surprisingly large, unilamellar (single-layered) vesicles, with diameters reaching up to 10 µm. ucsb.edu These robust, trapped structures remained stable for over a year. ucsb.edu Scanning Electron Microscopy (SEM) is also employed to observe surface morphology, for example, of films or composite materials made from related polymers. researchgate.net

| Technique | Material System | Observed Morphology | Size |

| Freeze-Fracture TEM | P4AMS₈-b-PS₁₃₀ Block Copolymer | Unilamellar Vesicles ucsb.edu | Up to 10 µm ucsb.edu |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms within the top ~10 nm of a material's surface. For polymers of this compound, XPS would confirm the presence of carbon, nitrogen, and chlorine.

Crucially, XPS can distinguish between the primary amine (-NH₂) and its protonated hydrochloride salt form (-NH₃⁺Cl⁻). The N 1s core-level spectrum is particularly informative. Primary amine nitrogen typically exhibits a binding energy around 399.0-399.4 eV. researchgate.netpolymersource.ca Upon protonation to form the ammonium salt, the binding energy of the N 1s electron shifts to a higher value, typically in the range of 401.0-402.0 eV, due to the positive charge on the nitrogen atom. researchgate.net This allows for quantitative analysis of surface amine protonation.

| Element (Core Level) | Chemical State | Expected Binding Energy (eV) |

| N 1s | Primary Amine (C-NH₂) | ~399.0 - 399.4 researchgate.netpolymersource.ca |

| N 1s | Ammonium (C-NH₃⁺) | ~401.0 - 402.0 researchgate.net |

| C 1s | C-C / C-H | ~285.0 |

| C 1s | C-N | ~286.0 - 286.5 |

| Cl 2p | Chloride (Cl⁻) | ~198.0 - 199.0 |

Chromatographic Methods for Polymer Molecular Weight and Distribution (SEC/MALS/RI)

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the standard method for determining the molecular weight (Mₙ, Mₙ) and polydispersity index (PDI, Mₙ/Mₙ) of polymers. polyanalytik.comazom.com A narrow PDI (close to 1.0) indicates a well-controlled polymerization process.

In research, SEC is used to monitor the success of polymerization reactions. For example, the synthesis of a poly((4-vinylbenzyl)phthalimide) macroinitiator via Atom Transfer Radical Polymerization (ATRP) yielded a polymer with a number-average molecular weight (Mₙ) of 2,160 g/mol and a PDI of 1.14. ucsb.edu This macroinitiator was then chain-extended with styrene (B11656) to create block copolymers. SEC analysis confirmed the increase in molecular weight and showed that the resulting block copolymers retained unimodal distributions, with PDI values typically below 1.30. researchgate.net

| Polymer | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Reference |

| Poly((4-vinylbenzyl)phthalimide) | 2,160 | 1.14 | ucsb.eduresearchgate.net |

| P4AMS₇-b-PS₄₆ | 6,900 | 1.21 | ucsb.edu |

| P4AMS₈-b-PS₇₄ | 9,700 | 1.29 | ucsb.edu |

| P4AMS₈-b-PS₁₃₀ | 15,300 | 1.26 | ucsb.edu |

Dynamic Light Scattering (DLS) for Particle Size Analysis

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of sub-micron particles and molecules in solution, such as micelles or nanoparticles. mdpi.com The technique determines the hydrodynamic radius (Rₕ) and the polydispersity index (PDI) of the particle size distribution.

For amphiphilic block copolymers derived from (4-Vinylphenyl)methanamine, DLS is an ideal tool to characterize the size and uniformity of self-assembled structures in solution. While large vesicles are better characterized by microscopy, smaller micelles are readily analyzed by DLS. For instance, studies on other amphiphilic block copolymers, such as a P2VP-b-PtBMA-b-PCHMA triblock, have used DLS to identify micelles with a hydrodynamic radius of 17.9 nm. mdpi.com The PDI value from DLS indicates the breadth of the size distribution; a low PDI (e.g., <0.2) suggests a population of relatively uniform size.

| Material System | Structure | Hydrodynamic Radius (Rₕ) | Polydispersity Index (PDI) |

| P2VP-b-PtBMA-b-PCHMA | Micelles | 17.9 nm mdpi.com | Not Reported |

| Generic Diblock Copolymers | Micelles | Typically 5 - 100 nm | Varies with system |

Surface Area and Porosity Measurements (BET Analysis)

Brunauer-Emmett-Teller (BET) analysis is a physical adsorption technique used to determine the specific surface area and porosity of solid or powdered materials. nih.gov Nitrogen is typically used as the adsorbate gas at liquid nitrogen temperature.

| Material | Analysis Method | Surface Area | Reference |

| Polystyrene-divinylbenzene resin | Ionic amphiphile adsorption | 96 m²/g | researchgate.net |

| Sulfonated polystyrene-based carbon | N₂ Adsorption (BET) | 28 - 73 m²/g | nih.gov |

Elemental Analysis for Stoichiometric Determination

Elemental analysis is a cornerstone technique in the characterization of novel chemical compounds, providing fundamental insight into a substance's empirical and molecular formula. This analytical method is crucial for verifying the purity and stoichiometric composition of newly synthesized compounds like this compound. The process typically involves combustion analysis, where a small, precisely weighed sample of the compound is burned in an excess of oxygen. The resulting combustion gases, such as carbon dioxide, water, and nitrogen oxides, are collected and measured to determine the percentage by mass of carbon (C), hydrogen (H), and nitrogen (N). The chlorine (Cl) content is typically determined through other methods, such as titration or ion chromatography, after the decomposition of the compound.

In a research context, the experimentally determined percentages of each element are compared against the theoretical values calculated from the compound's proposed molecular formula. For this compound, the molecular formula is C₉H₁₂ClN. A close correlation between the experimental and theoretical values, typically within a ±0.4% margin, is considered a strong confirmation of the compound's structure and purity.

The theoretical elemental composition, which serves as a benchmark for experimental verification, is presented in the table below.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 9 | 108.099 | 63.72 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 7.13 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 20.90 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 8.26 |

| Total | 169.655 | 100.00 |

In a research setting, the synthesis of this compound would be followed by elemental analysis. The data obtained would be presented alongside other spectroscopic data (such as NMR and IR spectroscopy) to provide a comprehensive characterization of the molecule. For instance, a hypothetical research finding might report: "Elemental analysis for C₉H₁₂ClN: Calculated: C, 63.72%; H, 7.13%; N, 8.26%; Cl, 20.90%. Found: C, 63.59%; H, 7.18%; N, 8.19%; Cl, 21.04%." Such results would be considered excellent evidence for the successful synthesis of the target compound with a high degree of purity.

Theoretical and Computational Investigations

Molecular Modeling of Reactivity and Interaction Mechanisms

Molecular modeling is instrumental in elucidating the intrinsic reactivity of (4-Vinylphenyl)methanamine hydrochloride and its interactions with other chemical species. Techniques such as Density Functional Theory (DFT) are employed to calculate various molecular properties that govern reactivity.

Reactivity Descriptors: Quantum chemical calculations can determine a variety of reactivity descriptors. These descriptors help in predicting how the monomer will behave in a chemical reaction. Key descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the surface of a molecule. It helps in identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are the likely sites for chemical reactions.

Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and global softness (S) provide a quantitative measure of a molecule's reactivity.

Table 1: Calculated Reactivity Descriptors for Styrene (B11656) and a Hypothetical Functionalized Styrene (Illustrative)

| Descriptor | Styrene | Functionalized Styrene (e.g., aminomethyl group) |

| HOMO Energy (eV) | -6.21 | -5.85 |

| LUMO Energy (eV) | -0.15 | -0.25 |

| HOMO-LUMO Gap (eV) | 6.06 | 5.60 |

| Electronegativity (χ) | 3.18 | 3.05 |

| Chemical Hardness (η) | 3.03 | 2.80 |

Note: The values for the functionalized styrene are illustrative and would require specific DFT calculations for this compound.

Interaction Mechanisms: Molecular dynamics (MD) simulations can be used to study the non-covalent interactions between this compound monomers or between the monomer and solvent molecules. plos.orgdovepress.comnih.gov These simulations track the movements of atoms over time, providing insights into the preferred orientations and binding energies of molecular complexes. Understanding these interactions is crucial for predicting the monomer's behavior in solution and during the initial stages of polymerization. For instance, the presence of the hydrochloride group is expected to lead to strong electrostatic interactions and hydrogen bonding with polar solvents.

Simulation of Polymerization Processes

The polymerization of vinyl monomers is a complex process involving initiation, propagation, termination, and chain transfer steps. Computational simulations can model these processes to predict the kinetics of the reaction and the microstructure of the resulting polymer.

Kinetic Modeling: Kinetic models for free-radical polymerization can be developed to predict the rate of polymerization and the evolution of molecular weight distribution over time. researchgate.netscielo.brufv.br These models incorporate the rate constants for the various elementary reactions. For substituted styrenes, the nature of the substituent can significantly affect these rate constants. cmu.edu For example, electron-donating groups can influence the reactivity of the vinyl group. The aminomethyl group in this compound is expected to have an electronic effect on the polymerization kinetics.

Table 2: Typical Kinetic Parameters for Free-Radical Polymerization of Styrene

| Parameter | Value | Activation Energy (kJ/mol) |

| Initiator Decomposition Rate Constant (kd) | Varies with initiator | ~120-150 |

| Propagation Rate Constant (kp) | ~102 - 103 L mol-1 s-1 (at 60 °C) | ~30-35 |

| Termination Rate Constant (kt) | ~107 - 108 L mol-1 s-1 (at 60 °C) | ~5-15 |

Note: These are general values for styrene. The presence of the aminomethyl hydrochloride group would likely alter these parameters.

Atomistic and Coarse-Grained Simulations: Molecular dynamics simulations can also be used to model the polymerization process at a molecular level.

Atomistic simulations provide a detailed view of the chain growth process, including the conformation of the growing polymer chain and its interactions with the surrounding monomers and solvent.

Coarse-grained simulations , which group atoms into larger beads, allow for the simulation of larger polymer systems over longer timescales, enabling the study of properties like chain entanglement and morphology.

These simulations can provide insights into how the functional group and its associated counter-ion influence the polymer chain's flexibility, conformation, and interactions, which in turn affect the macroscopic properties of the material.

Electronic Structure Calculations for Optimized Functionalization

Electronic structure calculations are pivotal for understanding how modifications to the chemical structure of this compound can be used to tune the properties of the resulting polymer for specific applications. DFT calculations can predict how changes in the molecular structure affect the electronic properties. nih.gov

Frontier Molecular Orbital Engineering: By introducing different substituents on the phenyl ring or modifying the amine group, the HOMO and LUMO energy levels can be altered. ajchem-a.com This can be used to:

Tune the reactivity of the monomer: Modifying the electronic properties of the vinyl group can affect its susceptibility to radical attack, thereby influencing the rate of polymerization.

Control the electronic properties of the polymer: The electronic structure of the monomer unit directly impacts the electronic properties of the polymer, such as its conductivity and optical properties. For instance, creating a smaller HOMO-LUMO gap can be a strategy for developing more conductive polymers.

Table 3: Hypothetical Effect of Substituents on the HOMO-LUMO Gap of a Styrenic Monomer (Illustrative)

| Substituent | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| -H (Styrene) | -6.21 | -0.15 | 6.06 |

| -NH2 (Electron-donating) | -5.70 | -0.10 | 5.60 |

| -NO2 (Electron-withdrawing) | -6.80 | -1.20 | 5.60 |

Note: These values are for illustrative purposes to show the general trends of electron-donating and -withdrawing groups on the electronic structure of a benzene (B151609) ring.

Designing for Specific Interactions: Computational methods can be used to design functional groups that promote specific interactions, such as hydrogen bonding or metal coordination. This is crucial for applications where the polymer needs to interact with other molecules or surfaces in a controlled manner, for example, in sensors or biomedical devices.

Prediction of Material Performance in Specific Applications

A key goal of theoretical and computational investigations is to predict the macroscopic properties of the polymer derived from this compound, thereby guiding its application in various fields.

Structure-Property Relationships: By combining quantum mechanical calculations on the monomer and molecular dynamics simulations of the polymer, it is possible to establish quantitative structure-property relationships (QSPR). researchgate.net These relationships correlate the chemical structure of the polymer with its physical and chemical properties.

Prediction of Mechanical and Thermal Properties: Molecular dynamics simulations can be used to predict the mechanical properties of the polymer, such as its Young's modulus, tensile strength, and glass transition temperature (Tg). researchgate.net By simulating the response of the polymer to mechanical stress or changes in temperature, researchers can gain insights into its durability and thermal stability. The presence of the ionic hydrochloride groups is expected to lead to strong intermolecular forces, which could result in a higher glass transition temperature and improved mechanical strength compared to non-functionalized polystyrene. researchgate.netmdpi.com

Table 4: Predicted Mechanical and Thermal Properties of Polystyrene and a Hypothetical Functionalized Polystyrene

| Property | Polystyrene | Functionalized Polystyrene (Illustrative) |

| Glass Transition Temperature (Tg) | ~100 °C | > 120 °C |

| Young's Modulus (GPa) | ~3.0 - 3.5 | ~3.5 - 4.5 |

| Tensile Strength (MPa) | ~40 - 50 | ~50 - 65 |

Note: The values for the functionalized polystyrene are illustrative and represent the expected trend due to increased intermolecular interactions.

Performance in Specific Environments: Simulations can also be used to predict how the polymer will perform in specific environments. For example, MD simulations can model the interaction of the polymer with water to assess its hydrophilicity, or its interaction with biological molecules to evaluate its potential for biomedical applications. polysciences.com The amine functionality suggests that the polymer's properties will be pH-responsive, a feature that can be explored computationally by simulating the system at different protonation states.

Emerging Research Trajectories and Future Prospects

Integration into Responsive Materials and Smart Systems

The amine functionality of (4-Vinylphenyl)methanamine is a key feature for its integration into responsive or "smart" materials. These materials are designed to undergo significant changes in their physical or chemical properties in response to external stimuli such as pH, temperature, or the presence of specific analytes.

Polymers derived from this monomer, known as poly(4-vinylbenzylamine), can exhibit pH-responsive behavior. The primary amine groups can be protonated or deprotonated depending on the ambient pH, leading to changes in polymer conformation, solubility, and charge density. This property is being explored for the development of smart drug delivery systems, where a therapeutic agent could be released in the specific acidic microenvironment of a tumor or inflamed tissue.

Furthermore, these amine-containing polymers are excellent candidates for creating functional surfaces. For instance, copolymers of 4-vinylbenzyl chloride (a precursor to the amine) and styrene (B11656) have been used to manufacture anion-exchange membranes. researchgate.net These membranes are crucial components in technologies like fuel cells and flow batteries. researchgate.net The amine groups, when quaternized, can also impart antimicrobial properties to surfaces, a research area of significant interest for preventing biofouling in industrial and medical settings. researchgate.net The development of smart polymeric materials and delivery systems has the potential to revolutionize industries by offering tools to combat pathogens and enhance the efficiency of various processes. researchgate.net

Table 1: Applications in Responsive and Smart Systems

| Application Area | Functionality Leveraged | Potential System |

|---|---|---|

| Drug Delivery | pH-Responsive Amine Group | Targeted release vehicles |

| Water Treatment | Ion-Exchange Capability | Anion-exchange membranes |

| Antimicrobial Surfaces | Quaternized Amine Groups | Biofouling-resistant coatings |

| Sensors | Analyte-Binding | Chemical detection platforms |

Development of Advanced Sustainable Synthetic Routes

The increasing global emphasis on green chemistry is driving research into more sustainable methods for producing chemical compounds. researchgate.net For (4-Vinylphenyl)methanamine hydrochloride, this involves developing synthetic pathways that are more efficient, use less hazardous materials, and minimize waste. Traditional synthetic routes may involve multiple steps and harsh reagents.

Advanced synthetic strategies focus on improving atom economy and reducing the environmental impact. One approach involves the use of more benign reagents and solvents. For example, research into the synthesis of related polyamines has explored alternatives to the Gabriel synthesis, such as the Staudinger reaction, to avoid the harsh conditions that can lead to decomposition and side reactions. researchgate.net

Catalysis plays a pivotal role in sustainable synthesis. The development of highly active and selective catalysts can enable reactions to proceed under milder conditions (lower temperature and pressure), reduce the number of synthetic steps, and allow for the use of more environmentally friendly starting materials. For instance, catalytic reduction processes can replace stoichiometric metal hydride reagents. The goal is to create integrated catalytic processes that can transform feedstocks into valuable monomers with high efficiency and minimal environmental footprint. acs.org Future research will likely focus on biocatalysis, employing enzymes to perform specific chemical transformations with high selectivity and under aqueous, mild conditions, aligning with the principles of green chemistry. researchgate.net

Exploration of New Catalytic Paradigms

The vinyl and phenyl groups of this compound are ripe for functionalization using modern catalytic methods. The field of catalysis is continuously evolving, offering novel ways to create complex molecules from simpler precursors. acs.org

Recent breakthroughs in the functionalization of styrenes, the parent structure of this monomer, highlight potential new synthetic pathways. These include:

Photoredox Catalysis: Visible-light-mediated catalysis represents a green and powerful tool. For example, a dual catalytic system using a decatungstate photocatalyst and a disulfide co-catalyst has been shown to effectively promote the hydrofunctionalization of styrenes. organic-chemistry.org This method can be used for hydrocarbamoylation, hydroacylation, and other additions, opening the door to new derivatives of (4-Vinylphenyl)methanamine. organic-chemistry.org Similarly, organophotoredox catalysis has enabled the direct hydroaminoalkylation of styrenes with unprotected primary alkylamines, offering a metal-free and sustainable route to valuable γ-arylamines. nih.gov

Copper-Catalyzed Reactions: Copper catalysis has proven versatile for styrene functionalization. Methods have been developed for the decarbonylative alkylation-cyanation of styrene derivatives, which allows for the formation of new carbon-carbon bonds. rsc.org Another innovative copper-catalyzed strategy combines cyanoborylation and C-H activation to create highly functionalized 1,2-diarylethanes from simple styrenes. nih.gov

These emerging catalytic paradigms could be harnessed to either synthesize the (4-Vinylphenyl)methanamine monomer with greater efficiency or to post-functionalize polymers derived from it, creating a diverse library of materials with unique properties.

Table 2: Emerging Catalytic Strategies for Styrene Functionalization

| Catalytic Paradigm | Method | Potential Application for (4-Vinylphenyl)methanamine |

|---|---|---|

| Photoredox Catalysis | Visible-Light Decatungstate/Disulfide Dual Catalysis | Hydrocarbamoylation, -acylation, -alkylation, and -silylation of the vinyl group. organic-chemistry.org |

| Photoredox Catalysis | Organophotoredox Hydroaminoalkylation | Metal-free synthesis of related amine structures. nih.gov |

| Copper Catalysis | Decarbonylative Alkylation-Cyanation | Introduction of new alkyl and nitrile functionalities. rsc.org |

| Copper Catalysis | Cyanoborylation / C-H Activation | Arylation of the vinyl group and functionalization of the aromatic ring. nih.gov |

Cross-Disciplinary Research with Bio-Inspired Systems

The intersection of materials science and biology offers exciting prospects for creating advanced functional systems. Bio-inspired materials seek to mimic the sophisticated structures and functions found in nature. The amine group in (4-Vinylphenyl)methanamine makes it an ideal building block for polymers that can replicate biological functions.

One promising area is the development of materials for environmental remediation. Researchers have designed bio-inspired polymers that mimic phytochelatins, peptides used by plants to sequester heavy metal ions. nih.govresearchgate.net These synthetic polymers, containing carboxylate and thiolate groups, show a high affinity and selectivity for toxic metals like cadmium. nih.govresearchgate.net By incorporating (4-Vinylphenyl)methanamine into such polymer backbones, its amine group could be further functionalized to act as a binding site or to tune the polymer's solubility and interaction with other components in a remediation system.